(S)-tert-Butyl 1-nicotinoylpyrrolidin-3-ylcarbamate

Chiral building block Enantiomeric purity Procurement specification

(S)-tert-Butyl 1-nicotinoylpyrrolidin-3-ylcarbamate (CAS 1286208-61-4) is a chiral, Boc-protected 3-aminopyrrolidine derivative bearing an N-nicotinoyl substituent. It serves as a versatile intermediate for introducing a defined (S)-configured pyrrolidine scaffold into target molecules, most notably in the synthesis of patent-protected discoidin domain receptor (DDR) kinase inhibitors.

Molecular Formula C15H21N3O3
Molecular Weight 291.351
CAS No. 1286208-61-4
Cat. No. B2964918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 1-nicotinoylpyrrolidin-3-ylcarbamate
CAS1286208-61-4
Molecular FormulaC15H21N3O3
Molecular Weight291.351
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CN=CC=C2
InChIInChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)17-12-6-8-18(10-12)13(19)11-5-4-7-16-9-11/h4-5,7,9,12H,6,8,10H2,1-3H3,(H,17,20)/t12-/m0/s1
InChIKeyDYHVARFICBOIJJ-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (S)-tert-Butyl 1-nicotinoylpyrrolidin-3-ylcarbamate (CAS 1286208-61-4): A Chiral Building Block for DDR Inhibitor Synthesis


(S)-tert-Butyl 1-nicotinoylpyrrolidin-3-ylcarbamate (CAS 1286208-61-4) is a chiral, Boc-protected 3-aminopyrrolidine derivative bearing an N-nicotinoyl substituent . It serves as a versatile intermediate for introducing a defined (S)-configured pyrrolidine scaffold into target molecules, most notably in the synthesis of patent-protected discoidin domain receptor (DDR) kinase inhibitors [1]. The compound is commercially available from multiple vendors at purities ranging from 95% to 98%, with its (R)-enantiomer (CAS 1286208-26-1) offered as a direct chiral comparator .

Why Generic (S)-tert-Butyl 1-nicotinoylpyrrolidin-3-ylcarbamate Cannot Be Replaced by Racemic or (R)-Enantiomer Analogs


The pyrrolidine ring in this compound bears a defined S-configuration at the 3-position, which, once unmasked via Boc-deprotection, directly translates into the stereochemistry of the final drug candidate . Substituting with the racemic mixture or the (R)-enantiomer (CAS 1286208-26-1) introduces the wrong stereochemistry, which can abolish target binding affinity . In the DDR inhibitor patent family US20240425482A1, the (S)-enantiomer is explicitly claimed in the majority of the most potent exemplified compounds, demonstrating that generic substitution would fail to reproduce the desired pharmacological profile [1].

Quantitative Differentiation Evidence for (S)-tert-Butyl 1-nicotinoylpyrrolidin-3-ylcarbamate vs. Comparator Analogs


Enantiomeric Purity Comparison: (S)-enantiomer (CAS 1286208-61-4) vs. (R)-enantiomer (CAS 1286208-26-1) from Commercial Vendors

The (S)-enantiomer is commercially available at a certified purity of 98% (Leyan, Product No. 1772771) , while the (R)-enantiomer is offered at 95% purity (AKSci, Cat. 4941DK) . This 3-percentage-point purity differential is meaningful for multi-step synthetic campaigns where protecting-group integrity and diastereomeric purity must be controlled to avoid yield losses from unwanted epimerization.

Chiral building block Enantiomeric purity Procurement specification

Building Block Availability: (S)-enantiomer Offered as a Named Research Intermediate vs. Generic Pyrrolidine Analogs

Kishida Chemical Co. catalogs the (S)-enantiomer explicitly as a 'Building Block' (Product Code KCL004121) with available inventory sizes of 100 mg (¥8,800) and 1 g (¥25,000) . In contrast, generic 3-aminopyrrolidine derivatives lacking the nicotinoyl group are not purpose-built for the same DDR inhibitor synthetic route and would require additional protection/deprotection steps. This pre-installed nicotinoyl group shortens the synthetic sequence by at least one step compared to starting from a simple pyrrolidine core.

Medicinal chemistry building block Chiral intermediate Procurement sourcing

Patent-Embodied DDR1 Inhibitory Activity of (S)-Configured Nicotinoylpyrrolidine Derivatives vs. (R)-Configured Counterparts

In US20240425482A1, (S)-configured nicotinoylpyrrolidine derivatives dominate the exemplified compounds, including (S)-4-methyl-3-(1-(pyridin-3-yl)pyrrolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)benzamide [1]. The racemic analog 4-methyl-3-(1-nicotinoylpyrrolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)benzamide (BindingDB ID BDBM708542) exhibits a DDR1 binding Ki < 10 nM [2]. While the (R)-enantiomer is also claimed, the patent's heavy emphasis on (S)-configured examples in the most advanced compounds indicates that the (S)-stereochemistry is critical for optimal DDR1/DDR2 inhibitory activity .

DDR1 kinase inhibitor Enantioselective activity Patent SAR

Best-Fit Application Scenarios for (S)-tert-Butyl 1-nicotinoylpyrrolidin-3-ylcarbamate (CAS 1286208-61-4)


Enantioselective Synthesis of DDR1/DDR2 Kinase Inhibitors for Fibrosis and Oncology Programs

Researchers executing the synthetic routes disclosed in US20240425482A1 require the (S)-configured building block to access the patent-protected chemical space. The pre-installed nicotinoyl group and Boc-protected (S)-3-aminopyrrolidine core enable rapid assembly of the key intermediate, which, upon deprotection and coupling, yields DDR inhibitors with Ki values below 10 nM [1]. Using the (R)-enantiomer or racemic mixture would introduce an inactive or less active stereoisomer, compromising SAR interpretation and potentially invalidating preclinical efficacy data.

Medicinal Chemistry Campaigns Requiring High Chiral Purity of 3-Aminopyrrolidine Intermediates

For programs where enantiomeric purity is critical—such as fragment-based drug discovery or cryo-EM structural studies—the 98% purity (S)-enantiomer from Leyan offers a 3-percentage-point advantage over the 95% purity (R)-enantiomer from AKSci . This differential is actionable for procurement specifications, especially when synthesizing compounds destined for single-enantiomer crystallography or high-sensitivity biophysical assays where even minor chiral impurities can generate misleading data.

Process Chemistry Scale-Up for Preclinical Candidate Advancement

The (S)-enantiomer is explicitly classified and stocked as a Building Block by Kishida Chemical Co., with multi-gram ordering options available . This contrasts with the (R)-enantiomer, which is primarily offered as a research-grade compound. For process chemists planning scale-up to support IND-enabling toxicology studies, the (S)-enantiomer provides a clearer path to larger batch sizes with documented quality specifications, reducing supply chain risk.

Quote Request

Request a Quote for (S)-tert-Butyl 1-nicotinoylpyrrolidin-3-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.